
2-(2-Methoxyethoxy)-5-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethoxy)-5-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S This compound is characterized by a pyridine ring substituted with a methoxyethoxy group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-5-(methylthio)pyridine typically involves the reaction of 2-chloro-5-(methylthio)pyridine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxyethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Methoxyethoxy)-5-(methylthio)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methoxyethoxy)-5-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Methoxyethoxy)-5-(methylthio)pyridine is not fully understood. it is believed to interact with various molecular targets through its functional groups. The methoxyethoxy group can participate in hydrogen bonding, while the methylthio group can engage in hydrophobic interactions. These interactions may influence the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyethoxy)-4-(methylthio)pyridine
- 3-(2-Methoxyethoxy)-5-(methylthio)pyridine
- 2-(2-Methoxyethoxy)-6-(methylthio)pyridine
Uniqueness
2-(2-Methoxyethoxy)-5-(methylthio)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
2-(2-methoxyethoxy)-5-methylsulfanylpyridine |
InChI |
InChI=1S/C9H13NO2S/c1-11-5-6-12-9-4-3-8(13-2)7-10-9/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
RSCLNOLJSKUZRV-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=NC=C(C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


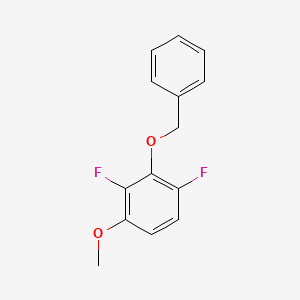
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
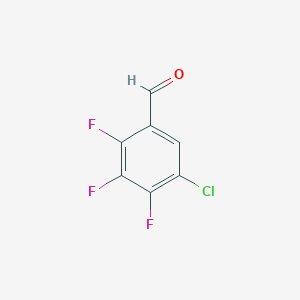
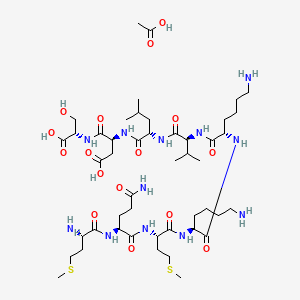

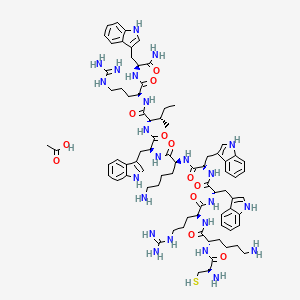
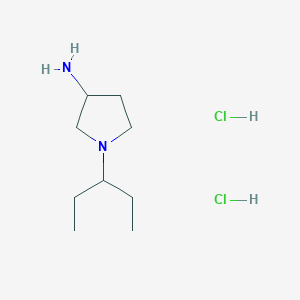
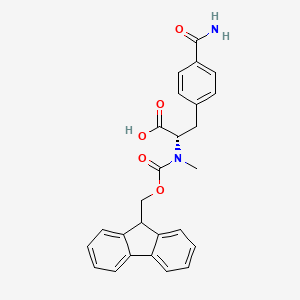
![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
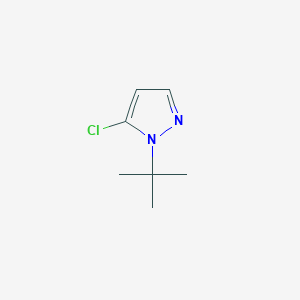
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)

